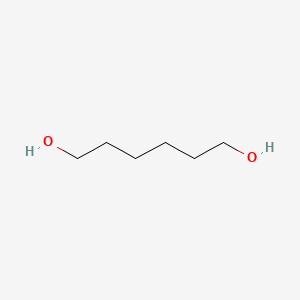

1,6-Hexanediol

Cat. No. B3422899

Key on ui cas rn:

27236-13-1

M. Wt: 118.17 g/mol

InChI Key: XXMIOPMDWAUFGU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04255243

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.

[Compound]

Name

aliphatic polycarbonate-diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C(=CC(=CC=1)N=C=O)N=[C:5]=[O:6].[CH:14]1[C:27]2NC3C(=CC=CC=3)SC=2C=C[CH:15]=1.[C:28]([O:32]CCO)(=O)[CH:29]=[CH2:30]>>[CH2:5]([OH:6])[CH2:30][CH2:29][CH2:28][OH:32].[CH2:15]([OH:6])[CH2:14][CH2:27][CH2:30][CH2:29][CH2:28][OH:32]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

87 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(N=C=O)=CC(N=C=O)=CC1

|

|

Name

|

|

|

Quantity

|

0.027 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2SC3=CC=CC=C3NC12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCO

|

Step Three

[Compound]

|

Name

|

aliphatic polycarbonate-diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred for a further 3 hours at the same temperature and 223 g, that

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at between 48° and 50° C.

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCO)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04255243

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.

[Compound]

Name

aliphatic polycarbonate-diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C(=CC(=CC=1)N=C=O)N=[C:5]=[O:6].[CH:14]1[C:27]2NC3C(=CC=CC=3)SC=2C=C[CH:15]=1.[C:28]([O:32]CCO)(=O)[CH:29]=[CH2:30]>>[CH2:5]([OH:6])[CH2:30][CH2:29][CH2:28][OH:32].[CH2:15]([OH:6])[CH2:14][CH2:27][CH2:30][CH2:29][CH2:28][OH:32]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

87 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(N=C=O)=CC(N=C=O)=CC1

|

|

Name

|

|

|

Quantity

|

0.027 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2SC3=CC=CC=C3NC12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCO

|

Step Three

[Compound]

|

Name

|

aliphatic polycarbonate-diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred for a further 3 hours at the same temperature and 223 g, that

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at between 48° and 50° C.

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCO)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04255243

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.

[Compound]

Name

aliphatic polycarbonate-diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C(=CC(=CC=1)N=C=O)N=[C:5]=[O:6].[CH:14]1[C:27]2NC3C(=CC=CC=3)SC=2C=C[CH:15]=1.[C:28]([O:32]CCO)(=O)[CH:29]=[CH2:30]>>[CH2:5]([OH:6])[CH2:30][CH2:29][CH2:28][OH:32].[CH2:15]([OH:6])[CH2:14][CH2:27][CH2:30][CH2:29][CH2:28][OH:32]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

87 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(N=C=O)=CC(N=C=O)=CC1

|

|

Name

|

|

|

Quantity

|

0.027 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2SC3=CC=CC=C3NC12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCO

|

Step Three

[Compound]

|

Name

|

aliphatic polycarbonate-diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred for a further 3 hours at the same temperature and 223 g, that

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at between 48° and 50° C.

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCO)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |